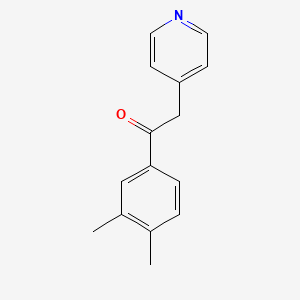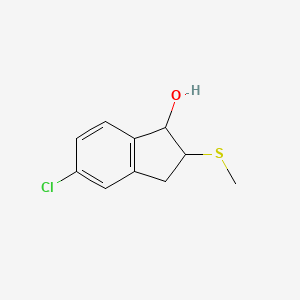
1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)-: is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has a unique structure that includes a chloro group, a hydroxyl group, and a methylthio group, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.
Reaction with Aluminium Chloride: These starting materials are reacted in the presence of aluminium chloride to form an intermediate compound.
Hydrolysis: The intermediate compound is then hydrolyzed to yield 5-chloro-2,3-dihydro-1H-inden-1-one.
Methylthio Group Introduction:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to form a hydrogenated compound.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alkyl halides.
Major Products:
Oxidation: Formation of 5-chloro-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5-chloro-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indene derivatives.
Aplicaciones Científicas De Investigación
1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
- 5-Chloro-2,3-dihydro-1H-inden-1-ol
- 5-Methyl-2,3-dihydro-1H-inden-1-ol
- 5-Fluoro-2,3-dihydro-1H-inden-1-ol
Comparison: 1H-Inden-1-ol, 5-chloro-2,3-dihydro-2-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activities, making it a valuable compound for specific applications .
Propiedades
Número CAS |
500910-95-2 |
|---|---|
Fórmula molecular |
C10H11ClOS |
Peso molecular |
214.71 g/mol |
Nombre IUPAC |
5-chloro-2-methylsulfanyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H11ClOS/c1-13-9-5-6-4-7(11)2-3-8(6)10(9)12/h2-4,9-10,12H,5H2,1H3 |
Clave InChI |
LKUTWEHFQAWSDD-UHFFFAOYSA-N |
SMILES canónico |
CSC1CC2=C(C1O)C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


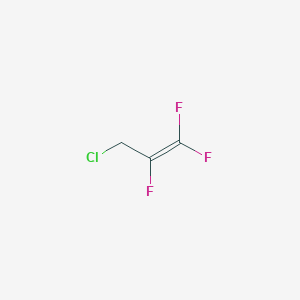

![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
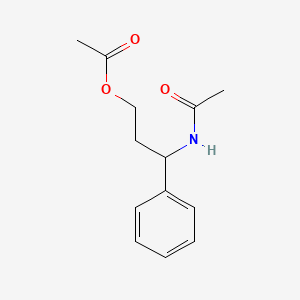


![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
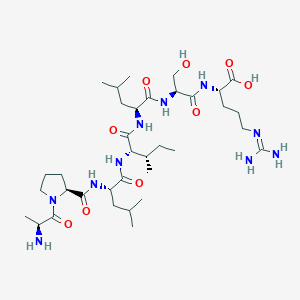
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
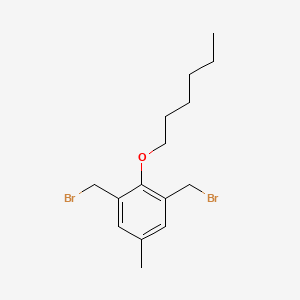
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
